molecular formula C7H16ClNO5 B15351210 Methyl 6-amino-6-deoxy-a-D-glucopyranoside hydrochloride

Methyl 6-amino-6-deoxy-a-D-glucopyranoside hydrochloride

Cat. No.: B15351210
M. Wt: 229.66 g/mol
InChI Key: GFQAHWOAVJXCGH-SBTUFEQOSA-N
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Description

Methyl 6-amino-deoxy-galactoyranoside hydrochloride: is a chemical compound with the molecular formula C7H16ClNO5 and a molecular weight of 229.66 g/mol. It is a derivative of galactose, where the hydroxyl group at the 6th position is replaced by an amino group, and the molecule is further modified by the addition of a hydrochloride group.

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis typically begins with D-galactose as the starting material.

  • Protection of Hydroxyl Groups: The hydroxyl groups on the galactose molecule are protected using protecting groups such as acetyl or benzyl groups .

  • Reduction of the Aldehyde Group: The aldehyde group at the anomeric carbon is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) .

  • Amination: The protected galactose is then subjected to amination to introduce the amino group at the 6th position using reagents like ammonia (NH3) or ammonium chloride (NH4Cl) .

  • Deprotection: The protecting groups are removed to yield the final product, Methyl 6-amino-deoxy-galactoyranoside hydrochloride .

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed on the compound, especially targeting the carbonyl group.

  • Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Various glycosides, amino derivatives.

Scientific Research Applications

Chemistry: The compound is used in the study of glycosidic bond formation and cleavage, as well as in the synthesis of complex carbohydrates. Biology: It serves as a substrate in enzymatic assays to study glycosidases and other carbohydrate-active enzymes. Medicine: It is used in the development of glycomimetics for therapeutic applications, including antiviral and antibacterial agents. Industry: The compound is utilized in the production of glycoconjugates and other bioactive molecules.

Mechanism of Action

The mechanism by which Methyl 6-amino-deoxy-galactoyranoside hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 6th position plays a crucial role in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • Methyl 6-amino-6-deoxy-mannoyranoside hydrochloride

  • Methyl 6-amino-6-deoxy-glucopyranoside hydrochloride

  • 3-amino-3-deoxy-galactopyranoside hydrochloride

Uniqueness: Unlike other similar compounds, Methyl 6-amino-deoxy-galactoyranoside hydrochloride has a distinct structural feature with the amino group at the 6th position, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5+,6-,7?;/m1./s1

InChI Key

GFQAHWOAVJXCGH-SBTUFEQOSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]([C@H](O1)CN)O)O)O.Cl

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O.Cl

Origin of Product

United States

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